molecular formula C10H6O6 B8384024 1,4-Benzodioxin-2,3-dicarboxylic acid

1,4-Benzodioxin-2,3-dicarboxylic acid

Cat. No. B8384024
M. Wt: 222.15 g/mol
InChI Key: DRVWQGVLMRLICO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Benzodioxin-2,3-dicarboxylic acid is a useful research compound. Its molecular formula is C10H6O6 and its molecular weight is 222.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Benzodioxin-2,3-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Benzodioxin-2,3-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,4-Benzodioxin-2,3-dicarboxylic acid

Molecular Formula

C10H6O6

Molecular Weight

222.15 g/mol

IUPAC Name

1,4-benzodioxine-2,3-dicarboxylic acid

InChI

InChI=1S/C10H6O6/c11-9(12)7-8(10(13)14)16-6-4-2-1-3-5(6)15-7/h1-4H,(H,11,12)(H,13,14)

InChI Key

DRVWQGVLMRLICO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC(=C(O2)C(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

n-Butyl lithium (185 ml, of a 1.42M solution in hexane) was added to a solution of diisopropylamine (37.0 ml), in dry THF (300 ml) at -78° and the the solution was stirred for 0.25 h. A solution of 1,4-benzodioxin-2-carboxylic acid (23.40 g) in dry THF (400 ml) was then added over 0.5 h and the resulting solution was stirred at -78° for 1 h. The solution was then poured onto finely crushed CO2 and the mixture left to stand overnight. The mixture was evaporated and 2N-hydrochloric acid (250 ml) was added cautiously, followed by concentrated hydrochloric acid (40 ml). EA (500 ml) and THF (100 ml) were added to the mixture, which was shaken and the organic layer separated. The aqueous phase was further extracted with EA and the combined extracts were dried. Evaporation of the solvent gave an orange solid which was triturated under ER for 0.5 h. The solid was collected, washed with ER and dried in vacuo to afford the title compound (25.0 g) m.p. 215°-218°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.